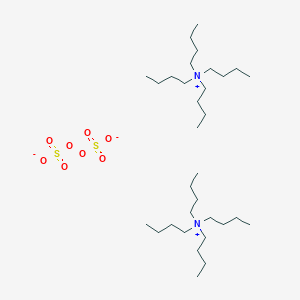
3-Cloro-1,8-naftiridina
Descripción general
Descripción
3-Chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure
Aplicaciones Científicas De Investigación
3-Chloro-1,8-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antimicrobial agents, anticancer drugs, and anti-inflammatory compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
3-Chloro-1,8-naphthyridine is a type of 1,8-naphthyridine, which is a class of heterocyclic compounds known for their diverse biological activities . .
Mode of Action
It’s worth noting that 1,8-naphthyridines, in general, have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets in the body.
Biochemical Pathways
1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may influence a variety of biochemical pathways.
Result of Action
1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropyridine-2-carbaldehyde with ammonia or primary amines under acidic conditions can yield 3-Chloro-1,8-naphthyridine. Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired naphthyridine ring.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-1,8-naphthyridine often involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted naphthyridines
- Naphthyridine N-oxides
- Dihydronaphthyridines
Comparación Con Compuestos Similares
3-Chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: The parent compound with no substituents.
3-Amino-1,8-naphthyridine: A derivative with an amino group at the 3-position.
3-Methyl-1,8-naphthyridine: A derivative with a methyl group at the 3-position.
Uniqueness: The presence of the chlorine atom in 3-Chloro-1,8-naphthyridine imparts unique reactivity and biological activity compared to other derivatives. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
IUPAC Name |
3-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJYDVRCEOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470589 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35170-93-5 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1.8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chloro-1,8-naphthyridine synthesized?
A1: While the provided research does not delve into specific applications of 3-chloro-1,8-naphthyridine, it does shed light on its synthesis. One of the papers describes the synthesis of 3-chloro-1,8-naphthyridine through a vapor-phase reaction of chloroform with pyrrolo[2,3-b]pyridines at 550 °C. [] This suggests that the compound is accessible through relatively straightforward chemical synthesis.
Q2: What is the reactivity of 3-chloro-1,8-naphthyridine with strong bases?
A2: The research indicates that 3-chloro-1,8-naphthyridine reacts with potassium amide in liquid ammonia. [] This reaction leads to the formation of a mixture of 3-amino-1,8-naphthyridine and 4-amino-1,8-naphthyridine, suggesting the intermediacy of 3,4-didehydro-1,8-naphthyridine. Interestingly, the reaction also yields 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine, pointing towards a complex reaction mechanism involving the cleavage of the bond between C(2) and C(3) of the 1,8-naphthyridine ring system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)



![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)





